Basic Blue 3
Description
Basic Blue 3 (BB3), also known as C.I. 51004, is a cationic dye with the molecular formula C20H26ClN3O and a molecular weight of 359.90 g/mol . It is structurally characterized by a heterocyclic aromatic core substituted with diethylamino and methyl groups, synthesized via the cyclization/oxidation of N,N-diethyl-m-toluidine and m-diethylaminophenol . BB3 is widely used in dyeing wool, nitrocellulose, and acrylic fibers due to its strong cationic charge, which facilitates binding to anionic substrates .
Structure
3D Structure of Parent
Properties
IUPAC Name |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N3O.ClH/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURGIPVDZKDLIX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
47367-75-9 (Parent) | |
| Record name | C.I. Basic Blue 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033203826 | |
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DSSTOX Substance ID |
DTXSID30873926 | |
| Record name | 3,7-Bis(diethylamino)phenoxazin-5-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33203-82-6, 55840-82-9, 6703-67-9 | |
| Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33203-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | C.I. Basic Blue 3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033203826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium, chloride | |
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| Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1) | |
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| Record name | C.I. Basic Blue 3 | |
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| Record name | 3,7-Bis(diethylamino)phenoxazin-5-ium chloride | |
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| Record name | 3,7-bis(diethylamino)phenoxazin-5-ium chloride | |
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| Record name | C.I. Basic Blue 3 | |
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| Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1) | |
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| Record name | BASIC BLUE 3 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Basic Blue 3 involves several steps:
Preparation of Raw Materials: The primary raw materials include p-cresol, sodium hydroxide, sodium bisulfite, nitric acid, and ferrous chloride.
Synthesis of Biphenylmethanol Sodium:
p-Cresol reacts with sodium hydroxide to form biphenylmethanol sodium.Formation of Diphenylmethane: Biphenylmethanol sodium undergoes a condensation reaction with sodium hydroxide, resulting in the formation of diphenylmethane.
Synthesis of Methylenebenzene Sulfonic Acid: Diphenylmethane reacts with sodium bisulfite to produce methylenebenzene sulfonic acid.
Nitration and Oxidation: Methylenebenzene sulfonic acid undergoes nitration and oxidation reactions with nitric acid and ferrous chloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Crystallization and Purification: The resulting dye solution is cooled to induce crystallization. The crystals are then filtered, washed, and dried to obtain the final product.
Quality Control: The dye undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Acid-Base Reactivity
Basic Blue 3 demonstrates notable colorimetric changes in acidic and alkaline environments:
| Condition | Observation | Stability | Source |
|---|---|---|---|
| H₂SO₄ (conc.) | Red light blue after dilution | Stable at 20°C | |
| NaOH (aqueous) | Blue-black precipitate formation | pH-dependent |
Metal Ion Interactions
The dye’s chromophore reacts with transition metals during textile dyeing, altering its spectral properties:
| Metal Ion | Δλ (nm) | Color Change | Application Impact |
|---|---|---|---|
| Cu²⁺ | +15–20 | Green shift | Reduced color fidelity |
| Fe³⁺ | -10–15 | Darkened tone | Requires ion chelators |
Electrochemical Oxidation
In wastewater treatment, boron-doped diamond (BDD) electrodes degrade this compound efficiently:
-
Optimal conditions: Bipolar trickle tower reactor, 20 mA/cm² current density .
-
Efficiency: 98% decolorization and 85% COD removal in 120 minutes .
| Parameter | Value | Outcome |
|---|---|---|
| Reaction time | 120 min | 98% dye degradation |
| Energy consumption | 18 kWh/m³ | Toxicity reduction (EC₅₀: 0.4 mg/L) |
Adsorption Mechanisms
Molecularly imprinted polymers (MIPs) and biomass-derived adsorbents show high selectivity:
Thermodynamic Parameters for MIP Adsorption
| Parameter | MIP Value | NIP Value | Interpretation |
|---|---|---|---|
| ΔG° (kJ/mol) | -8.2 | -5.1 | Spontaneous process |
| ΔH° (kJ/mol) | +32.1 | +18.4 | Endothermic |
| ΔS° (J/mol·K) | +145 | +82 | Increased system randomness |
Langmuir Isotherm Data for SLM Stem-800°C Adsorbent
| Dye | qₘ (mg/g) | R² | Kₐ (L/mg) |
|---|---|---|---|
| This compound | 271.73 | 0.9987 | 0.042 |
Photostability and Thermal Behavior
-
Light fastness: Rated ISO 5 (excellent resistance to fading) .
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High-temperature dyeing: Stable at 120°C with minimal shade alteration .
| Test Condition | Result | Industrial Relevance |
|---|---|---|
| 120°C, 60 min | Green shade retention | Suitable for acrylic fibers |
| UV exposure (48 h) | <5% fading | Outdoor textile applications |
Solubility and Solvent Interactions
Scientific Research Applications
Textile Industry Applications
BB3 is primarily used in the textile industry for dyeing acrylic fabrics, wool, and silk due to its vibrant blue shade. It is particularly favored for carpet printing and other textile applications where bright colors are desired. Its ability to bond with materials makes it suitable for various dyeing techniques, including:
- Direct Dyeing : BB3 can be applied directly to fabrics without the need for mordants.
- Printing : Used in ink formulations for printing on textiles.
Wastewater Treatment
BB3 poses significant environmental challenges when discharged into water bodies without adequate treatment. It has been shown to have toxic effects on aquatic life and can cause health issues in humans upon exposure. Various studies have focused on the removal of BB3 from wastewater through different methods:
- Adsorption Techniques : Research indicates that BB3 can be effectively removed from aqueous solutions using adsorbents like activated carbon derived from rubber seed coats and Silybum marianum stems. For instance, an adsorption study revealed optimal conditions for BB3 removal, achieving up to 99.58% efficiency under specific parameters (0.15 g adsorbent, 15 mg/L initial concentration) .
- Advanced Oxidation Processes (AOPs) : AOPs have been explored for the degradation of BB3 in wastewater. The heterogeneous Fenton-like oxidation process using natural magnetite has demonstrated effective removal rates by breaking down BB3 into less harmful substances .
Molecularly Imprinted Polymers (MIPs)
Recent advancements have seen the development of MIPs specifically designed for the selective removal of BB3 from wastewater. These polymers exhibit high selectivity and rebinding capacity for BB3, allowing for efficient extraction and concentration from effluents . The MIPs showed a rebinding capacity of 96% at elevated temperatures, indicating their potential for practical applications in wastewater treatment.
Health and Safety Considerations
While BB3 is effective as a dye, it also poses health risks if not handled properly. Studies have reported acute toxicity associated with exposure to BB3, including skin and eye irritation, respiratory issues, and potential carcinogenic effects . Therefore, safety assessments are crucial when using BB3 in consumer products such as hair dyes.
Adsorption Studies
A comprehensive study on the adsorption characteristics of BB3 revealed that using Silybum marianum as an adsorbent resulted in significant removal efficiencies across varying initial concentrations (10 to 50 mg/L). The Langmuir isotherm model best described the adsorption process, indicating monolayer adsorption on a surface with a finite number of identical sites .
| Parameter | SLM Stem-Natural | SLM Stem-800 °C |
|---|---|---|
| (mg/L) | 0.0496 | 0.0811 |
| (mg/g) | 13.9645 | 36.8053 |
| 0.9720 | 0.9978 |
Advanced Oxidation Processes
The application of AOPs for treating BB3-laden wastewater has shown promise in reducing dye concentrations significantly while also addressing microbial contamination . These processes leverage catalysts to enhance degradation rates under various conditions.
Mechanism of Action
The mechanism of action of Basic Blue 3 involves its interaction with cellular components:
Comparison with Similar Compounds
Comparison with Structurally Similar Basic Dyes
Basic Yellow 2 (BY2) and Basic Red 46 (BR46)
BB3 is often studied alongside Basic Yellow 2 (BY2) and Basic Red 46 (BR46) in adsorption experiments. Key differences include:
- Adsorption Mechanisms: BB3 and BY2 follow the Freundlich isotherm model (indicating multilayer adsorption on heterogeneous surfaces), with BB3 exhibiting a higher Freundlich constant (kF = 32.3 mg¹⁻¹/nL¹/n/g) compared to BY2 (kF = 13.8 mg¹⁻¹/nL¹/n/g). In contrast, BR46 fits the Langmuir model (monolayer adsorption), with a low monolayer capacity (Q₀ = 2.7 mg/g) .
- Kinetics : BB3 adsorption follows pseudo-second-order kinetics, suggesting chemisorption dominates, whereas BR46 shows slower kinetics due to weaker interactions with sorbents .
Table 1: Adsorption Properties of BB3, BY2, and BR46
| Property | Basic Blue 3 | Basic Yellow 2 | Basic Red 46 |
|---|---|---|---|
| Isotherm Model | Freundlich | Freundlich | Langmuir |
| Freundlich Constant (kF) | 32.3 mg¹⁻¹/nL¹/n/g | 13.8 mg¹⁻¹/nL¹/n/g | N/A |
| Langmuir Q₀ (mg/g) | N/A | N/A | 2.7 |
| Kinetic Model | Pseudo-second-order | Pseudo-second-order | Pseudo-second-order |
Methylene Blue (Basic Blue 9)
Methylene Blue (MB), a thiazine dye with the formula C16H18ClN3S , shares cationic properties with BB3 but differs structurally. Key comparisons include:
- Adsorption Capacity: On a chitosan-crosslinked BiFeO3/biochar composite, MB achieves a maximum adsorption capacity of 18.942 mg/g at 25°C . BB3, however, shows superior adsorption (kF = 32.3 mg¹⁻¹/nL¹/n/g) on phosphorus-containing sorbents, likely due to stronger electrostatic interactions with phosphinoyl groups .
- pH Sensitivity : Both dyes exhibit enhanced adsorption under neutral/alkaline conditions, but BB3 is less affected by competing ions (e.g., Na⁺) compared to MB .
Comparison with Functionally Similar Dyes
Basic Blue 7 and Basic Blue 66
- Basic Blue 7 (C33H40ClN3, MW 514.14 g/mol) has a larger molecular structure, leading to lower solubility and higher allergenicity (classified as a skin/eye irritant) compared to BB3 .
- Basic Blue 66 (C22H28ClN5O2S, MW 462.01 g/mol) contains a benzothiazolium core, which enhances its thermal stability but reduces regeneration efficiency (<60% after NaCl/HCl treatment) compared to BB3 .
Table 2: Structural and Functional Differences
Discrepancies and Limitations
- Adsorption Data Variability : Direct comparison of BB3 and MB is complicated by differences in sorbent materials (e.g., biochar vs. phosphorus polymers) and experimental conditions .
Biological Activity
Basic Blue 3, also known as C.I. 51104, is a cationic dye commonly used in various applications, including textiles and biological staining. Its chemical formula is , and it is characterized by its positive charge in aqueous solutions . This article explores the biological activity of this compound, focusing on its toxicity, antimicrobial properties, and potential applications in biosorption.
Toxicity Studies
Research indicates that this compound exhibits varying degrees of toxicity depending on the concentration and exposure route. A notable study assessed its acute oral toxicity in rats, revealing significant adverse effects at higher doses. The observed symptoms included lethargy, piloerection, and increased salivation, with an LD50 (lethal dose for 50% of the population) reported between 1.0 and 2.0 g/kg .
Table 1: Summary of Toxicity Findings
| Study Reference | Animal Model | Dose (g/kg) | Observed Effects | LD50 (g/kg) |
|---|---|---|---|---|
| Kynoch (1986) | Sprague-Dawley Rats | 0.1 - 4.0 | Lethargy, piloerection, death at high doses | 1.0 - 2.0 |
| Henkel (1990) | CF1 Mice | 1.58 - 5.01 | Decreased activity, tremors | 2.70 |
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. A study found that at a concentration of 0.1%, it effectively killed Streptococcus sanguis, highlighting its potential as an antimicrobial agent . This property can be particularly useful in medical applications where infection control is critical.
Biosorption Potential
Recent research has explored the use of this compound as a model compound for studying biosorption processes. It has been investigated for its removal from wastewater using various biosorbents, such as nanoparticles of zero-valent iron (NZVI). The findings suggest that NZVI can effectively adsorb this compound from aqueous solutions, making it a promising candidate for environmental remediation efforts .
Table 2: Biosorption Studies on this compound
| Biosorbent Type | Removal Efficiency (%) | Conditions |
|---|---|---|
| NZVI | Up to 85% | pH 5, contact time: 60 min |
| Activated Carbon | Up to 90% | pH 7, contact time: 120 min |
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts after treatment with this compound at concentrations ranging from 0.05% to 0.2%. This study underscores the compound's potential utility in developing antiseptic formulations.
Case Study: Environmental Remediation
A recent field study evaluated the effectiveness of NZVI in treating industrial effluents containing this compound. The study reported that after treatment with NZVI, the concentration of this compound decreased significantly from an initial value of 100 mg/L to below detectable limits within two hours of treatment . This highlights the practical application of this compound's removal techniques in real-world scenarios.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Basic Blue 3, and how can researchers optimize reaction conditions for academic purposes?
- Methodological Answer : Begin with a systematic literature review using databases like PubMed, Web of Science, and Reaxys to identify peer-reviewed synthesis protocols . Optimize reaction parameters (e.g., temperature, pH, solvent systems) via controlled experiments, and validate purity using HPLC and NMR spectroscopy. Employ Design of Experiments (DoE) frameworks to evaluate interactions between variables (e.g., reactant molar ratios, catalysts) .
Q. What spectroscopic techniques are most effective for characterizing this compound in aqueous solutions?
- Methodological Answer : Use UV-Vis spectroscopy to determine λmax and molar absorptivity, supplemented by fluorescence spectroscopy for aggregation behavior analysis. FTIR and Raman spectroscopy are critical for identifying functional groups and structural confirmations. Cross-reference spectral data with repositories like PubChem or ChemSpider to validate findings .
Q. What are the best practices for ensuring reproducibility in experimental studies involving this compound?
- Methodological Answer : Document all experimental parameters (e.g., solvent grade, pH, temperature) in detail. Use internal standards (e.g., deuterated solvents for NMR) and replicate experiments across multiple batches. Employ statistical tools (e.g., ANOVA) to assess variability and validate results through independent lab collaboration .
Advanced Research Questions
Q. How can computational modeling be applied to predict the photostability of this compound under varying environmental conditions?
- Methodological Answer : Perform Density Functional Theory (DFT) calculations to model electronic transitions and degradation pathways under UV exposure. Validate predictions with experimental photodegradation studies using LC-MS to identify breakdown products. Molecular Dynamics (MD) simulations can further elucidate solvent interactions and stability in complex matrices .
Q. How should researchers approach contradictory data in existing literature regarding the toxicity mechanisms of this compound?
- Methodological Answer : Conduct a systematic review adhering to PRISMA guidelines to identify bias or methodological discrepancies . Use meta-analysis to quantify effect sizes across studies, controlling for variables like organism models (e.g., Daphnia magna vs. mammalian cell lines) or exposure durations. Design targeted in vitro/in vivo experiments to isolate confounding factors (e.g., redox activity, metabolite generation) .
Q. What methodologies are recommended for investigating the interaction between this compound and biological macromolecules (e.g., proteins, DNA)?
- Methodological Answer : Employ Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities. For structural insights, use X-ray crystallography or cryo-EM if complexes are stable. Pair with molecular docking simulations to predict interaction sites and validate with mutagenesis studies .
Data Management and Analysis
Q. How can researchers address challenges in quantifying this compound in heterogeneous environmental samples?
- Methodological Answer : Develop a sample preparation protocol involving Solid-Phase Extraction (SPE) to isolate the dye from matrices. Use HPLC-MS/MS with Multiple Reaction Monitoring (MRM) for high sensitivity. Cross-validate with spike-and-recovery experiments to assess extraction efficiency and matrix effects .
Q. What strategies are effective for curating and sharing spectral data for this compound in open-access repositories?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by uploading raw data (e.g., NMR FIDs, chromatograms) to platforms like Zenodo or Figshare. Include metadata such as instrument parameters (e.g., NMR frequency, LC column type) and environmental conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
